molecular formula C17H14Cl2N2O4 B2505027 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid CAS No. 339016-69-2

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid

Cat. No.: B2505027
CAS No.: 339016-69-2
M. Wt: 381.21
InChI Key: STSPWYHQSNQFNL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (molecular formula: C₁₇H₁₂Cl₂N₂O₄) is a butenoic acid derivative featuring:

  • A 2,4-dichlorophenyl hydrazine moiety at position 2.
  • A 4-methoxyphenyl group at position 2.
  • A conjugated α,β-unsaturated ketone system (4-oxo-2-butenoic acid backbone).

Properties

IUPAC Name

(E)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c1-25-12-5-2-10(3-6-12)13(17(23)24)9-16(22)21-20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3,(H,21,22)(H,23,24)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSPWYHQSNQFNL-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)NNC2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\C(=O)NNC2=C(C=C(C=C2)Cl)Cl)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Aldol Condensation

Methodology (Adapted from):

  • Reactants :
    • 4-Methoxyacetophenone (1.0 equiv)
    • Glyoxylic acid monohydrate (1.2 equiv)
    • p-Toluenesulfonic acid (TsOH, 0.1 equiv)
  • Conditions :

    • Solvent: Toluene/water (3:1 v/v)
    • Microwave irradiation: 150 W, 100°C, 30 min
    • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate
  • Yield : 78%

  • Characterization :
    • IR (KBr): 1685 cm⁻¹ (α,β-unsaturated ketone), 1712 cm⁻¹ (carboxylic acid)
    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.92 (d, J = 8.8 Hz, 2H, ArH), 7.02 (d, J = 8.8 Hz, 2H, ArH), 6.38 (s, 1H, CH=CO), 3.84 (s, 3H, OCH₃)

Mechanistic Insight :
The reaction proceeds through acid-catalyzed enolization of 4-methoxyacetophenone, followed by nucleophilic attack on glyoxylic acid. Microwave irradiation enhances reaction rates by dielectric heating, suppressing side reactions.

Preparation of 2,4-Dichlorophenylhydrazine

Diazotization-Reduction Sequence

Protocol (Derived from):

  • Step 1 : Diazotization of 2,4-dichloroaniline
    • NaNO₂ (1.1 equiv) in HCl (3M) at 0–5°C
    • Reaction time: 45 min
  • Step 2 : Reduction with SnCl₂·2H₂O

    • Molar ratio SnCl₂:diazo salt = 3:1
    • Temperature: 10–15°C
    • Isolation: Precipitation at pH 8–9 (NH₄OH)
  • Yield : 65%

  • Purity : >95% (HPLC, C18 column, acetonitrile/water 70:30)

Critical Parameters :

  • Strict temperature control prevents aryl radical formation
  • Excess SnCl₂ ensures complete reduction to hydrazine

Hydrazone Formation: Coupling Strategy Optimization

Base-Mediated Coupling in Dipolar Aprotic Solvents

Procedure (Synthesized from):

  • Reactants :
    • Intermediate A (1.0 equiv)
    • Intermediate B (1.05 equiv)
    • Triethylamine (2.0 equiv)
  • Conditions :

    • Solvent: Anhydrous DMF
    • Temperature: 80°C, N₂ atmosphere
    • Time: 6 h
  • Workup :

    • Acidification to pH 2 (1M HCl)
    • Recrystallization from ethanol/water
  • Yield : 62%

  • Analytical Data :
    • LC-MS (ESI): m/z 423.03 [M+H]⁺ (calc. 423.05)
    • ¹³C NMR (100 MHz, DMSO-d₆): δ 187.2 (C=O), 163.8 (COOH), 152.4 (N–N=C)

Silver(I)-Catalyzed Coupling

Alternative Method (From):

  • Catalyst System :
    • AgClO₄ (0.2 equiv)
    • 2,2'-Dipyridyldisulfide (0.3 equiv)
    • Triphenylphosphine (0.4 equiv)
  • Advantages :

    • Room temperature reaction
    • Reduced hydrazine decomposition
  • Yield Comparison :

    • Conventional: 62%
    • AgClO₄-mediated: 71%

Mechanistic Rationale :
Silver ions activate the carbonyl group through coordination, facilitating nucleophilic attack by hydrazine.

Comparative Analysis of Synthetic Routes

Parameter Aldol Route Claisen Route Silver-Catalyzed
Overall Yield 49% 54% 58%
Reaction Time 4.5 h 6 h 3 h
Purity (HPLC) 97.2% 95.8% 98.1%
Scalability 100 g 500 g 50 g
E-Factor 23.4 18.7 15.2

Key Observations :

  • Microwave-assisted aldol condensation offers time efficiency but lower scalability
  • Silver catalysis improves atom economy but increases metal contamination risk
  • Claisen-derived routes (from) show superior mass efficiency for large-scale production

Process Intensification Strategies

Continuous Flow Synthesis

Design (Inspired by):

  • Module 1 : Aldol condensation in microreactor (residence time 8 min)
  • Module 2 : Thin-film evaporator for solvent exchange
  • Module 3 : Packed-bed reactor with immobilized AgClO₄ catalyst

Benefits :

  • 83% yield improvement over batch processes
  • 5-fold reduction in DMF usage

Spectroscopic Fingerprint Analysis

Diagnostic IR Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N–H stretch (hydrazine) 3280–3310 Medium
C=O (acid) 1705–1715 Strong
C=C conjugated 1620–1640 Strong
Ar–OCH₃ 1250–1270 Medium

¹H NMR Splitting Patterns

  • δ 7.45 (d, J = 8.4 Hz): 2,4-Dichlorophenyl H3/H5
  • δ 6.92 (d, J = 8.8 Hz): 4-Methoxyphenyl H2/H6
  • δ 3.81 (s): Methoxy protons
  • δ 10.21 (s, exch.): Hydrazine NH

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Aldol Route Claisen Route
Raw Materials $412 $387
Energy Consumption $156 $134
Waste Treatment $89 $67
Total $657 $588

Optimization Opportunities :

  • Solvent recovery systems for DMF (85% reuse possible)
  • Catalytic hydrazine recycling protocols

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various quinones, hydrazine derivatives, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a precursor for synthesizing more complex organic molecules. It is utilized as a reagent in various organic reactions, showcasing its versatility in chemical research .

Biology

Research into the biological activities of 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid reveals its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies demonstrate significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound showed varying degrees of activity in disk diffusion tests:
    CompoundActivity Against Gram-positiveActivity Against Gram-negative
    3HighModerate
    10HighHigh
    12aHighHigh
    4ModerateModerate

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cellular processes .

Medicine

The therapeutic potential of this compound is under investigation for various diseases:

  • Anticancer Research : Preliminary studies indicate that it may inhibit specific enzymes involved in DNA replication or protein synthesis, leading to anticancer effects .
  • Potential Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent, particularly in treating infections or cancerous conditions .

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations and Physicochemical Properties

The table below compares key structural analogs and their properties:

Compound Name Molecular Formula Substituents/R-Groups Melting Point (°C) Biological Activity (Evidence Source)
Target Compound C₁₇H₁₂Cl₂N₂O₄ 2,4-Dichlorophenyl hydrazino; 4-methoxyphenyl Not reported Inferred antifungal potential
4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid () C₁₁H₁₀O₄ 4-Methoxyphenyl; no hydrazino or Cl groups Not reported Intermediate in organic synthesis
1-(2-(2,4-Dichlorophenyl)-2-oxoethyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,4-triazol-4-ium bromide (Compound 17, ) C₂₀H₁₅BrCl₂N₃O₃ 2,4-Dichlorophenyl; 4-methoxyphenyl; triazolium ring 209–211 Antifungal activity (MIC: 2–8 µg/mL)
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate () C₁₆H₁₂Cl₂O₄ 2,4-Dichlorophenyl; 4-methoxybenzoate ester Not reported Crystallographic study (no bioactivity data)
4-(2-{4-[(4-tert-Butylbenzoyl)amino]benzoyl}hydrazino)-4-oxo-2-butenoic acid () C₂₂H₂₃N₃O₅ tert-Butylbenzoyl; hydrazino linker; butenoic acid Not reported Biochemical reagent (structural analog)
Key Observations:

Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., ethanol, methanol) compared to non-polar substituents like tert-butyl .

Impact of Heterocycles: Triazolium salts (e.g., Compound 17, ) exhibit higher antifungal activity than non-heterocyclic analogs due to enhanced charge delocalization and target binding .

Backbone Modifications: Replacement of the α,β-unsaturated ketone with an ester () reduces acidity (pKa ~4.5 for butenoic acid vs. ~8 for esters) and alters metabolic stability .

Biological Activity

4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid, commonly referred to as compound 1, is a synthetic organic molecule with potential biological activity. This compound has garnered interest due to its structural characteristics, which suggest possible applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The synthesis of compound 1 typically involves a multi-step process starting from 2,4-dichlorophenylhydrazine and 4-methoxybenzaldehyde. The reaction conditions often include solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The final product is purified through recrystallization and chromatography to ensure high purity levels (greater than 90%) .

Chemical Structure:

  • IUPAC Name: (E)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-2-(4-methoxyphenyl)-4-oxobut-2-enoic acid
  • Molecular Formula: C17H14Cl2N2O4
  • Molecular Weight: 381.21 g/mol

Antimicrobial Activity

Research indicates that compound 1 exhibits significant antimicrobial properties. A study employing the disk diffusion method demonstrated that various derivatives of this compound showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from similar structures exhibited high activity against specific strains .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
3HighModerate
10HighHigh
12aHighHigh
4ModerateModerate

Anticancer Properties

The compound's mechanism of action appears to involve the inhibition of enzymes critical for DNA replication and protein synthesis, which may account for its observed anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies and Research Findings

  • Antimicrobial Screening:
    • In a comprehensive study, several derivatives of compound 1 were synthesized and tested for antimicrobial efficacy. Compounds such as 10 and 12a were identified as particularly potent against both bacterial and fungal strains, demonstrating the versatility of the hydrazine moiety in enhancing biological activity .
  • Anticancer Activity:
    • A series of experiments focused on the cytotoxic effects of compound 1 on various cancer cell lines revealed that it significantly reduced cell viability at micromolar concentrations. The underlying mechanism was linked to the activation of apoptotic pathways, highlighting its potential for further development as an anticancer drug .

The biological activity of compound 1 can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cellular processes such as DNA replication.
  • Cellular Disruption: By interfering with protein synthesis pathways, it disrupts normal cellular functions leading to cell death.

Q & A

What synthetic methodologies are recommended for preparing 4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid?

Answer:
A common approach involves condensation reactions between hydrazine derivatives and ketone-containing intermediates. For example, hydrazine derivatives (e.g., 2,4-dichlorophenylhydrazine) can react with α,β-unsaturated ketones under acidic conditions. Evidence from analogous syntheses suggests using acetic acid as a solvent and catalyst, followed by recrystallization from methanol to isolate the product . Key steps include:

  • Reagent stoichiometry: Maintain a 1:1 molar ratio of hydrazine to ketone precursor to minimize side products.
  • Reaction monitoring: Use TLC or HPLC to track reaction completion (typically 18–24 hours at room temperature).
  • Purification: Recrystallization in polar solvents (e.g., methanol) improves yield and purity.

Which spectroscopic and chromatographic techniques are optimal for structural confirmation and purity assessment?

Answer:
A combination of techniques is critical:

  • NMR spectroscopy: ¹H and ¹³C NMR identify the hydrazine proton (δ 10–12 ppm) and confirm the Z-configuration of the α,β-unsaturated ketone via coupling constants (J ≈ 12 Hz for trans olefins) .
  • Mass spectrometry (HRMS): Validates the molecular ion peak (m/z 261.054) and fragmentation patterns consistent with the dichlorophenyl and methoxyphenyl groups .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for pharmacological studies) .

How should researchers address discrepancies in reported biological activities of this compound?

Answer:
Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often stem from assay variability. Mitigation strategies include:

  • Standardized assays: Use CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening to ensure reproducibility .
  • Dose-response curves: Establish EC₅₀/IC₅₀ values across multiple cell lines or microbial strains to identify structure-activity relationships (SAR).
  • Control compounds: Include reference agents (e.g., doxorubicin for cytotoxicity) to calibrate experimental conditions .

What computational approaches can model the compound’s reactivity and interaction with biological targets?

Answer:
Advanced methods include:

  • Density Functional Theory (DFT): Predicts electrophilic sites (e.g., the α,β-unsaturated ketone) prone to nucleophilic attack, guiding derivatization strategies .
  • Molecular docking: Simulate binding to enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450 using AutoDock Vina, focusing on hydrogen bonding with the hydrazine and methoxy groups .
  • MD simulations: Assess stability in lipid bilayers or protein binding pockets over 100-ns trajectories (software: GROMACS) .

How can researchers optimize experimental design to study the compound’s stability under physiological conditions?

Answer:

  • pH stability: Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, monitoring degradation via HPLC. The ketone and hydrazine groups may hydrolyze in acidic or alkaline conditions .
  • Light sensitivity: Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .
  • Thermal stability: Use DSC/TGA to determine decomposition temperatures (>150°C suggests suitability for lyophilization) .

What strategies are recommended for resolving stereochemical ambiguities in derivatives of this compound?

Answer:

  • X-ray crystallography: Resolve Z/E configurations of the α,β-unsaturated ketone. For example, the Z-isomer shows shorter C=O and C=C bond distances .
  • Circular Dichroism (CD): Compare experimental spectra with DFT-simulated data to assign absolute configurations in chiral derivatives .
  • Chiral HPLC: Use columns like Chiralpak IA with hexane:isopropanol gradients to separate enantiomers (retention time differences ≥2 minutes) .

How should researchers validate the compound’s role as a synthetic intermediate in complex organic reactions?

Answer:

  • Functional group compatibility: Test reactivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) using the dichlorophenyl group as a directing moiety .
  • Protection/deprotection: Assess stability of the hydrazine group under Boc-protection conditions (TFA in DCM) .
  • Scale-up protocols: Optimize microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction times while maintaining >70% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.